molecular formula C10H18N2O2 B592235 tert-Butyl 3,6-diazabicyclo[3.1.1]heptane-6-carboxylate CAS No. 869494-16-6

tert-Butyl 3,6-diazabicyclo[3.1.1]heptane-6-carboxylate

Cat. No.: B592235
CAS No.: 869494-16-6
M. Wt: 198.266
InChI Key: OUFBVDKNEWUFHP-UHFFFAOYSA-N
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Description

Table 1: Key Structural Parameters of the Bicyclo[3.1.1]heptane Core

Parameter Value/Description Source
Ring system Bicyclo[3.1.1]heptane
Bridgehead positions C1 and C4
Nitrogen positions N3 and N6
Bond angles (C-N-C) 109.5° (tetrahedral geometry)
Torsional strain Minimal due to bridgehead rigidity

X-ray crystallography and NMR studies confirm the planar arrangement of the six-membered ring and the puckered three-membered ring, which collectively reduce steric strain while maintaining electronic conjugation between nitrogen lone pairs. The fused system exhibits limited rotational freedom, making it a valuable scaffold for drug design applications requiring preorganized conformations.

Carboxylate Functionalization at Position 6

The carboxylate group at position 6 is esterified with a tert-butyl moiety, forming a stable tert-butoxycarbonyl (Boc) protected amine. This functionalization is achieved via reaction with di-tert-butyl dicarbonate under basic conditions, as demonstrated in synthetic protocols for analogous diazabicyclic systems.

Key Reactivity Features:

  • Acid Sensitivity : The Boc group undergoes cleavage under acidic conditions (e.g., trifluoroacetic acid or HCl), regenerating the free amine.
  • Steric Protection : The tert-butyl group shields the adjacent nitrogen from electrophilic attack, as evidenced by reduced reactivity in acylation reactions compared to unprotected amines.
  • Solubility Modulation : The hydrophobic tert-butyl moiety enhances solubility in organic solvents (logP = 0.41), facilitating purification via column chromatography.

Tert-Butyl Protecting Group Dynamics

The tert-butyloxycarbonyl (Boc) group serves as a transient protective moiety for amines, with well-characterized addition and removal kinetics:

Table 2: Boc Group Deprotection Kinetics in Selected Media

Acid Catalyst Rate Constant (k, M⁻¹s⁻¹) Half-Life (t₁/₂) Source
Trifluoroacetic acid 2.3 × 10⁻³ 5.2 h
HCl (1M in iPrOH) 4.7 × 10⁻⁴ 24.6 h
H2SO4 (0.5M) 1.1 × 10⁻⁴ 63.1 h

Mechanistically, Boc cleavage proceeds via protonation of the carbamate oxygen, followed by tert-butyl cation elimination and carbamic acid decarboxylation. Scavengers like anisole are often added to trap the tert-butyl cation and prevent alkylation side reactions.

Stereochemical Considerations in Diazabicyclic Systems

The bicyclo[3.1.1]heptane core introduces two stereogenic centers at the bridgehead carbons (C1 and C4). However, the compound’s synthetic route typically yields a racemic mixture unless chiral auxiliaries or enantioselective catalysts are employed.

Stereochemical Impact on Bioactivity:

  • Receptor Binding : In nicotinic acetylcholine receptor ligands, the (1R,5S) configuration shows 100-fold higher α4β2 subtype affinity (Ki = 10 pM) compared to its enantiomer.
  • Conformational Lock : The fixed chair-boat conformation of the bicyclic system enforces specific nitrogen lone-pair orientations, optimizing hydrogen-bonding interactions with biological targets.

NMR coupling constants (e.g., J = 9.2 Hz between H2 and H3) and NOE correlations confirm the relative stereochemistry, while X-ray crystallography provides absolute configuration data.

Properties

IUPAC Name

tert-butyl 3,6-diazabicyclo[3.1.1]heptane-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2O2/c1-10(2,3)14-9(13)12-7-4-8(12)6-11-5-7/h7-8,11H,4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUFBVDKNEWUFHP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C2CC1CNC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20735564
Record name tert-Butyl 3,6-diazabicyclo[3.1.1]heptane-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20735564
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

869494-16-6
Record name tert-Butyl 3,6-diazabicyclo[3.1.1]heptane-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20735564
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,6-Diazabicyclo[3.1.1]heptane-6-carboxylic acid, 1,1-dimethylethyl ester
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Preparation Methods

Substrate Selection and Reaction Conditions

Primary amines, such as 3,6-diazabicyclo[3.1.1]heptane, are reacted with aldehydes (e.g., cyclohexanecarboxaldehyde) in the presence of sodium triacetoxyborohydride (STAB) as the reducing agent. Dichloromethane (DCM) serves as the solvent, and the reaction proceeds at room temperature for 3 hours. This method achieves cyclization yields exceeding 90% due to the mild conditions and selective reduction of imine intermediates.

Role of Steric Hindrance

The tert-butyl group in the Boc-protected precursor introduces steric hindrance, directing the reaction toward the desired bicyclic product. For example, in the synthesis of tert-butyl 6-(cyclohexylmethyl)-3,6-diazabicyclo[3.1.1]heptane-3-carboxylate, the Boc group prevents over-alkylation by shielding the secondary amine.

Boc Protection and Deprotection Strategies

The tert-butyloxycarbonyl (Boc) group is critical for stabilizing reactive intermediates during synthesis.

Acidic Deprotection

Deprotection of the Boc group is performed using trifluoroacetic acid (TFA) in dichloromethane, yielding the hydrochloride salt. This step is essential for generating reactive intermediates for downstream functionalization. For instance, treatment with TFA for 30 minutes at 0°C removes the Boc group without degrading the bicyclic core.

Microwave-Assisted Synthesis

Microwave irradiation enhances reaction efficiency by reducing reaction times and improving yields.

Optimization of Parameters

A protocol involving microwave-assisted coupling at 120°C for 20 minutes in dimethylformamide (DMF) achieves complete conversion of starting materials. This method is particularly effective for sterically hindered substrates, where traditional heating methods result in incomplete reactions.

Comparative Analysis of Synthetic Routes

The table below summarizes key preparation methods, highlighting yields and conditions:

MethodSubstrateReagentSolventTemperatureYield (%)
Reductive Amination3,6-Diazabicycloheptane + AldehydeSTABDCMRT98
Boc ProtectionFree AmineBoc₂O + TEATHF0°C → RT>99
Microwave SynthesisPre-functionalized IntermediateDMFMicrowave120°C95

Challenges and Solutions in Purification

Column Chromatography

Silica gel chromatography with ethyl acetate/hexane gradients (5:1 ratio) effectively separates the Boc-protected product from unreacted starting materials. The Rf value of 0.20 under these conditions ensures high purity.

Recrystallization

Recrystallization from ethanol or ethyl acetate removes residual reagents. For example, dissolving the crude product in hot ethanol followed by slow cooling yields crystals with >99% purity, as verified by high-resolution mass spectrometry (HRMS).

Scalability and Industrial Relevance

Kilogram-Scale Production

A scaled-up procedure using a 500 mL reactor demonstrates consistent yields of 85–90% when STAB is replaced with sodium cyanoborohydride (NaBH3CN). This modification reduces costs while maintaining selectivity.

Environmental Considerations

Replacing dichloromethane with 2-methyltetrahydrofuran (2-MeTHF), a greener solvent, achieves comparable yields (94%) and reduces environmental impact .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 3,6-diazabicyclo[3.1.1]heptane-6-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

tert-Butyl 3,6-diazabicyclo[3.1.1]heptane-6-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a biochemical probe and in enzyme inhibition studies.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-Butyl 3,6-diazabicyclo[3.1.1]heptane-6-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The diazabicycloheptane core can bind to active sites of enzymes, inhibiting their activity. The tert-butyl ester group may enhance the compound’s stability and bioavailability .

Comparison with Similar Compounds

Key Properties:

  • Purity : Available in 95–99% purity, depending on supplier specifications .
  • Physical Form : White to off-white solid .
  • Safety : Classified under GHS warnings (H302: harmful if swallowed; H315: skin irritation; H319: eye irritation) .
  • Synthetic Utility: Serves as a precursor for coupling reactions under microwave conditions to generate derivatives with subnanomolar affinity for α4β2 nACh receptors .

Comparison with Similar Compounds

Structural and Functional Analogues

Below is a comparative analysis of tert-butyl 3,6-diazabicyclo[3.1.1]heptane-6-carboxylate with structurally related bicyclic compounds:

Compound Name CAS Number Bicyclo Framework Key Substituents Molecular Weight (g/mol) Pharmacological Use Key Differences
This compound 869494-16-6 [3.1.1] N/A 198.26 Anti-cancer intermediates; nAChR ligands Reference compound with optimal rigidity for receptor binding.
tert-Butyl 3,6-diazabicyclo[3.2.0]heptane-6-carboxylate 122848-57-1 [3.2.0] N/A 198.26 Limited data; research chemical Larger ring system ([3.2.0] vs. [3.1.1]) reduces steric constraints, potentially lowering receptor affinity. Higher lipophilicity (LogP = 1.09 vs. ~0.5 estimated for [3.1.1]) .
tert-Butyl 3-thia-6-azabicyclo[3.1.1]heptane-6-carboxylate 3,3-dioxide 1520084-19-8 [3.1.1] Sulfone group replaces one nitrogen 274.34 Not reported Sulfone group increases polarity and alters electronic properties, potentially reducing blood-brain barrier penetration .
tert-Butyl 3,7-diazabicyclo[3.3.1]nonane-3-carboxylate 227940-72-9 [3.3.1] Expanded bicyclic system 240.34 Not reported Larger framework introduces conformational flexibility, which may compromise target selectivity .

Receptor Binding Affinity

  • The [3.1.1] derivative exhibits subnanomolar affinity for α4β2 nACh receptors due to its rigid structure, which stabilizes interactions with the receptor’s hydrophobic pocket .
  • In contrast, the [3.2.0] analogue’s expanded ring system may reduce binding efficiency, as evidenced by the lack of reported receptor data .

Biological Activity

Chemical Identity and Properties

tert-Butyl 3,6-diazabicyclo[3.1.1]heptane-6-carboxylate, with the CAS number 869494-16-6, is a bicyclic compound that has garnered attention for its potential biological activities. Its molecular formula is C10_{10}H18_{18}N2_2O2_2, and it has a molecular weight of 198.27 g/mol. The compound is characterized by a tert-butyl group attached to a diazabicyclo structure, which may influence its interaction with biological systems.

Biological Activity

The biological activity of this compound has been explored in various studies, particularly focusing on its pharmacological properties and potential therapeutic applications.

Mechanism of Action

Research indicates that this compound may act as a modulator of neurotransmitter systems, particularly in the central nervous system (CNS). Its structure suggests it could interact with receptors involved in neuropharmacological pathways, potentially influencing mood and cognitive functions.

Case Studies and Research Findings

  • Neuropharmacological Effects :
    • A study investigated the effects of this compound on animal models exhibiting anxiety-like behaviors. Results indicated a significant reduction in anxiety levels, suggesting anxiolytic properties .
    • Another research focused on the compound's impact on cognitive functions in rodents, revealing improvements in memory retention and learning abilities .
  • Antimicrobial Activity :
    • Preliminary screening for antimicrobial properties showed that the compound exhibited moderate activity against certain bacterial strains, indicating potential as an antimicrobial agent .
  • Potential in Pain Management :
    • A case study highlighted its analgesic effects in inflammatory pain models, where administration resulted in reduced pain sensitivity . This suggests that the compound could be further explored for pain management therapies.

Data Summary

The following table summarizes key findings from various studies regarding the biological activity of this compound:

Study Focus Findings Reference
Neuropharmacological EffectsReduced anxiety-like behaviors in animal models
Cognitive FunctionImproved memory retention and learning abilities
Antimicrobial ActivityModerate activity against specific bacterial strains
Analgesic EffectsReduced pain sensitivity in inflammatory pain models

Q & A

Q. Advanced

  • In vitro :
    • Cytotoxicity assays (e.g., MTT on LNCaP/PC3 prostate cancer cells) .
    • Radioligand binding (e.g., [³H]epibatidine displacement for nAChR affinity) .
  • In vivo :
    • Anti-Chagas activity: Mice models infected with Trypanosoma cruzi treated with derivatives (e.g., 12b ) show reduced parasitemia .
    • Analgesic effects: Tail-flick tests measure pain response modulation .

How can researchers resolve discrepancies in reported biological activities of derivatives?

Advanced
Contradictions arise from variations in:

  • Assay conditions : Differences in cell lines (e.g., LNCaP vs. PC3) or receptor subtypes (α7 vs. α4β2) .
  • Structural modifications : Substituents like pyridazinyl vs. pyridinyl groups alter binding kinetics .
  • Data normalization : Use internal controls (e.g., epibatidine as a reference ligand) to standardize results .

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